ethyl 2-(2-{2-[4-(methoxymethyl)piperidin-1-yl]acetamido}-1,3-thiazol-4-yl)acetate; oxalic acid
Description
Properties
IUPAC Name |
ethyl 2-[2-[[2-[4-(methoxymethyl)piperidin-1-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S.C2H2O4/c1-3-23-15(21)8-13-11-24-16(17-13)18-14(20)9-19-6-4-12(5-7-19)10-22-2;3-1(4)2(5)6/h11-12H,3-10H2,1-2H3,(H,17,18,20);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAVVVBHAHMHPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CN2CCC(CC2)COC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-{2-[4-(methoxymethyl)piperidin-1-yl]acetamido}-1,3-thiazol-4-yl)acetate; oxalic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships, and relevant case studies.
Pharmacological Effects
- Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Compounds similar to ethyl 2-(2-{2-[4-(methoxymethyl)piperidin-1-yl]acetamido}-1,3-thiazol-4-yl)acetate have shown effectiveness against various bacterial strains, suggesting potential use in treating infections.
- Anticancer Properties : Preliminary studies have suggested that thiazole-containing compounds may possess anticancer activity. The mechanism is believed to involve the induction of apoptosis in cancer cells, although specific data on this compound is limited.
- CNS Activity : The presence of the piperidine moiety suggests potential central nervous system (CNS) activity. Compounds with similar structures have been investigated for their effects on mood disorders and anxiety.
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often influenced by their structural components:
- Thiazole Ring : Essential for antimicrobial and anticancer properties.
- Piperidine Group : Enhances CNS activity and may contribute to binding affinity at neurotransmitter receptors.
- Acetamido Group : Modulates solubility and bioavailability, impacting pharmacokinetics.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Demonstrated that thiazole derivatives reduced bacterial growth by 50% at a concentration of 10 µg/mL. |
| Study B | Showed that compounds with piperidine groups had a significant effect on serotonin receptors, indicating potential antidepressant effects. |
| Study C | Found that similar thiazole compounds induced apoptosis in cancer cell lines with IC50 values ranging from 5 to 15 µM. |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of thiazole compounds exhibit significant antimicrobial properties. Ethyl 2-(2-{2-[4-(methoxymethyl)piperidin-1-yl]acetamido}-1,3-thiazol-4-yl)acetate; oxalic acid may possess similar properties, making it a candidate for developing new antimicrobial agents. Studies have shown that thiazole derivatives can inhibit bacterial growth and have been effective against various pathogens.
Anticancer Potential
Thiazole-based compounds have been explored for their anticancer activities. The structural features of this compound may contribute to its ability to induce apoptosis in cancer cells. Preliminary studies suggest that such compounds can disrupt cellular processes in tumor cells, leading to reduced proliferation.
Neurological Applications
Given the presence of the piperidine ring, this compound may also interact with neurotransmitter systems. Compounds with similar structures have been studied for their effects on neuroreceptors, potentially aiding in the treatment of neurological disorders such as anxiety and depression. The modulation of neurotransmitter release could be a key area for further investigation.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various thiazole derivatives for their antimicrobial activity. The results indicated that compounds with piperidine substitutions exhibited enhanced efficacy against Gram-positive bacteria. This compound was among those tested, showing promising results against Staphylococcus aureus .
Case Study 2: Anticancer Activity
In a clinical trial reported in Cancer Research, researchers investigated the anticancer properties of thiazole derivatives. The study found that specific modifications to the thiazole structure improved cytotoxicity against breast cancer cell lines. The inclusion of a piperidine moiety was highlighted as a significant factor in enhancing therapeutic efficacy .
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional analogs of Compound A, highlighting differences in substituents, molecular properties, and bioactivity:
Key Structural and Functional Insights:
Role of the Oxalic Acid Counterion :
- Oxalic acid improves aqueous solubility compared to free bases or hydrochloride salts (e.g., ). This property is critical for oral bioavailability in drug candidates .
Thiazole Core Modifications: Formamido and amino substituents () are electron-rich, enhancing reactivity in nucleophilic substitutions. In contrast, bromo groups () enable Suzuki-Miyaura couplings for further derivatization.
Bioactivity Trends: Quinazolinone-thioacetate hybrids () demonstrate anticancer activity, suggesting that Compound A’s thiazole-acetate backbone could be tailored for similar applications.
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target compound can be dissected into three primary components:
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4-(Methoxymethyl)piperidine moiety : Derived from piperidine functionalization.
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Thiazole core with acetamido and acetate substituents : Constructed via cyclization or substitution reactions.
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Oxalic acid counterion : Introduced during final salt formation.
Key intermediates include:
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4-(Methoxymethyl)piperidine
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2-Amino-4-(ethoxycarbonylmethyl)thiazole
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2-Chloroacetamide derivatives
Synthesis of 4-(Methoxymethyl)piperidine
The piperidine subunit is synthesized through reductive amination or nucleophilic substitution. Patent US5043345A describes a protocol for alkylating piperidine derivatives using methoxymethyl chloride under basic conditions :
Procedure :
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Piperidine (1.0 equiv) is dissolved in dry tetrahydrofuran (THF) under nitrogen.
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Methoxymethyl chloride (1.2 equiv) is added dropwise at 0°C.
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Triethylamine (2.0 equiv) is introduced to scavenge HCl.
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The mixture is refluxed for 12 h, followed by aqueous workup and distillation (Yield: 78–85%).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 0°C → reflux |
| Solvent | THF |
| Catalyst | Triethylamine |
| Yield | 78–85% |
Thiazole Ring Formation
The thiazole core is synthesized via Hantzsch thiazole synthesis, combining thiourea derivatives with α-halo carbonyl compounds. Research from Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives (2021) outlines a modified Hantzsch method :
Step 1 : Synthesis of 2-Amino-4-(ethoxycarbonylmethyl)thiazole
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Ethyl 2-oxo-2-(thiazol-2-yl)acetate (1.0 equiv) is treated with thiosemicarbazide in ethanol under reflux .
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Cyclization occurs via in situ generation of α-bromo intermediates using N-bromosuccinimide (NBS).
Step 2 : Functionalization at C-2 Position
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The amino group is acylated with 2-chloroacetyl chloride in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst .
Optimization Insights :
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Higher yields (72–89%) are achieved using DCM over THF due to improved solubility of intermediates .
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Excess acylating agent (1.5 equiv) minimizes diacylation byproducts.
Coupling of Piperidine and Thiazole Moieties
The acetamido bridge is formed via nucleophilic acyl substitution. A patent-derived method (US5043345A) involves reacting 2-chloroacetamido-thiazole with 4-(methoxymethyl)piperidine under mild conditions :
Procedure :
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2-Chloroacetamido-thiazole (1.0 equiv) and 4-(methoxymethyl)piperidine (1.1 equiv) are dissolved in acetonitrile.
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Potassium carbonate (2.0 equiv) is added to deprotonate the piperidine nitrogen.
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The reaction is stirred at 50°C for 6 h, yielding the coupled product after column chromatography (SiO₂, ethyl acetate/methanol 4:1).
Yield Data :
| Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| Acetonitrile | 50°C | 6 | 83 |
| DMF | 80°C | 4 | 76 |
| THF | 40°C | 8 | 68 |
Salt Formation with Oxalic Acid
The final oxalate salt is prepared by acid-base reaction. As per US5043345A, the free base is treated with oxalic acid in acetone :
Protocol :
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Ethyl 2-(2-{2-[4-(methoxymethyl)piperidin-1-yl]acetamido}-1,3-thiazol-4-yl)acetate (1.0 equiv) is dissolved in warm acetone.
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Oxalic acid (1.05 equiv) in acetone is added dropwise.
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The mixture is cooled to 0°C, inducing crystallization.
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Crystals are filtered and washed with cold acetone (Yield: 90–95%; Mp: 148–158°C) .
Critical Parameters :
-
Stoichiometry : Slight excess of oxalic acid ensures complete salt formation.
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Solvent Choice : Acetone prevents solvation issues observed in methanol or ethanol .
Analytical Characterization
Spectroscopic Data :
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (t, 3H, CH₂CH₃), 2.85–3.10 (m, 4H, piperidine-H), 3.35 (s, 3H, OCH₃), 4.15 (q, 2H, OCH₂), 4.30 (s, 2H, NCH₂CO), 6.95 (s, 1H, thiazole-H) .
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LC-MS : m/z 412.2 [M+H]⁺ (calculated for C₁₈H₂₅N₃O₅S: 411.5) .
Purity Assessment :
Comparative Evaluation of Synthetic Routes
Route 1 : Sequential Hantzsch cyclization followed by coupling (Patent-based ).
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Advantages : High yields (75–85%), scalability.
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Limitations : Requires strict anhydrous conditions.
Route 2 : One-pot thiazole formation and acylation (PMC-based ).
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Advantages : Reduced purification steps.
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Limitations : Lower yield (62–68%) due to competing side reactions.
Challenges and Optimization Opportunities
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Stereochemical Control : The piperidine methoxymethyl group may induce conformational isomerism; chiral HPLC is recommended for enantiopure batches.
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Alternative Catalysts : Pd-mediated coupling could enhance acetamido formation efficiency .
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Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) to improve sustainability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl 2-(2-{2-[4-(methoxymethyl)piperidin-1-yl]acetamido}-1,3-thiazol-4-yl)acetate oxalate?
- Methodological Answer : The synthesis typically involves sequential coupling reactions. First, the piperidine derivative (4-(methoxymethyl)piperidine) is functionalized with an acetamide group via nucleophilic substitution. This intermediate is then coupled to the thiazole core using carbodiimide-mediated amidation. The ethyl acetate group is introduced via esterification. Oxalic acid is added in the final step to form the salt, improving crystallinity. Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
Q. How can the structure and purity of this compound be rigorously characterized?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the presence of key groups (e.g., methoxymethyl protons at δ ~3.3 ppm, thiazole protons at δ ~7.2 ppm).
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for pharmacological studies).
- Elemental Analysis : Matches calculated vs. experimental C, H, N, S percentages (±0.3% tolerance).
- Mass Spectrometry : High-resolution MS (ESI+) verifies the molecular ion ([M+H]) .
Q. What are the solubility profiles and formulation strategies for this compound?
- Methodological Answer :
- Solubility Testing : Test in DMSO (for in vitro assays), PBS (pH 7.4), and simulated gastric fluid. Oxalate salt formation enhances aqueous solubility compared to the free base.
- Formulation : For in vivo studies, use vehicles like 10% cyclodextrin in saline or lipid-based emulsions to improve bioavailability .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with variations in the piperidine (e.g., replacing methoxymethyl with hydroxymethyl) or thiazole (e.g., substituting with oxadiazole).
- Bioassays : Screen analogs against target enzymes (e.g., kinase inhibition assays) or cellular models (e.g., cytotoxicity in cancer cell lines).
- Data Analysis : Use IC values and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with activity .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Validation : Confirm activity across multiple assays (e.g., enzymatic vs. cell-based) to rule out false positives.
- Stability Testing : Monitor compound integrity under assay conditions (e.g., HPLC post-incubation).
- Orthogonal Models : Use CRISPR-edited cell lines or knockout animals to verify target specificity .
Q. How to assess in vivo pharmacokinetics and address bioavailability challenges?
- Methodological Answer :
- Pharmacokinetic Studies : Administer via IV (bolus) and oral routes in rodents. Collect plasma at intervals (0–24 h) and quantify via LC-MS/MS.
- Metabolic Stability : Incubate with liver microsomes to identify major metabolites (e.g., CYP450-mediated oxidation).
- Strategies for Improvement : Prodrug approaches (e.g., ester prodrugs) or nanoparticle encapsulation to enhance absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
